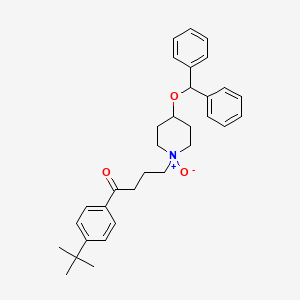
Ebastine N-Oxide
描述
作用机制
Target of Action
Ebastine N-Oxide primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions, as they are responsible for the symptoms associated with allergies such as itching, sneezing, and runny nose .
Mode of Action
This compound acts as a H1-receptor antagonist . It binds to these receptors, blocking the action of histamine, a compound that triggers allergic reactions . This interaction results in the alleviation of allergy symptoms .
Biochemical Pathways
This compound affects the histamine H1 receptor-mediated pathway . By blocking the H1 receptors, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability . This leads to a reduction in allergy symptoms .
Pharmacokinetics
Ebastine, the prodrug of this compound, is rapidly absorbed after oral administration and undergoes extensive first-pass hepatic metabolism to form its active metabolite, carebastine . The elimination half-life of carebastine, the active metabolite, is between 15 and 19 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the alleviation of allergy symptoms. By blocking the H1 receptors, it prevents histamine from exerting its effects, thereby reducing symptoms such as itching, sneezing, and runny nose . In addition, it has been found to impair metastatic spread in triple-negative breast cancer by targeting focal adhesion kinase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by factors such as the patient’s diet and the presence of other medications . .
生化分析
Biochemical Properties
Ebastine N-Oxide plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, specifically CYP2J2 and CYP3A4, which are involved in its metabolism . These interactions are crucial for the conversion of this compound to its active metabolites, hydroxyebastine and carebastine. The nature of these interactions involves the hydroxylation and dealkylation processes mediated by these enzymes.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the growth of cancer cells by targeting the polycomb group protein EZH2, leading to decreased EZH2 transcript levels and impaired cancer cell progression . Additionally, it has been observed to modulate mast cell activation in conditions like irritable bowel syndrome, thereby influencing inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound acts as an inhibitor of the histone lysine methyltransferase EZH2, which is a key component of the polycomb repressive complex 2. This inhibition results in the downregulation of EZH2 protein levels and H3K27 trimethylation, thereby affecting gene expression and cellular functions . Additionally, this compound undergoes extensive metabolism by cytochrome P450 enzymes, leading to the formation of its active metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are influenced by its interactions with cytochrome P450 enzymes. Studies have shown that this compound is metabolized to hydroxyebastine and carebastine, which exhibit different pharmacokinetic profiles . Long-term effects on cellular function have been observed, particularly in the context of its anticancer properties, where prolonged treatment with this compound leads to sustained inhibition of cancer cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound result in more pronounced inhibition of histamine-induced reactions and mast cell activation . At very high doses, toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. It undergoes hydroxylation by CYP2J2 and CYP3A4 to form hydroxyebastine, which is further metabolized to carebastine . These metabolic pathways are crucial for the pharmacological activity of this compound and its metabolites. The interactions with these enzymes also affect the metabolic flux and levels of metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to bind to plasma proteins, which affects its distribution and bioavailability . Additionally, its metabolites, hydroxyebastine and carebastine, exhibit different distribution profiles, which are important for their therapeutic effects.
Subcellular Localization
The subcellular localization of this compound and its metabolites plays a crucial role in their activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytochrome P450 enzymes for its metabolism . The metabolites, hydroxyebastine and carebastine, may also localize to specific cellular compartments, influencing their pharmacological effects.
准备方法
The synthesis of Ebastine N-Oxide typically involves the oxidation of Ebastine. This can be achieved using various oxidizing agents under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .
化学反应分析
Ebastine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of Ebastine to this compound using oxidizing agents.
Reduction: Potential reduction back to Ebastine under specific conditions.
Substitution: Possible substitution reactions at the piperidine ring or the benzhydryloxy group.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Ebastine N-Oxide is used in various scientific research applications, including:
Pharmaceutical Research: As an impurity standard for quality control and stability testing of Ebastine formulations.
Analytical Chemistry: Used in method development and validation for the detection and quantification of impurities in pharmaceutical products.
Biological Studies: Investigated for its potential effects on histamine receptors and related pathways.
相似化合物的比较
Ebastine N-Oxide can be compared with other similar compounds, such as:
Ebastine: The parent compound, used as an antihistamine.
Carebastine: The active metabolite of Ebastine, which also acts as an H1 receptor antagonist.
Desloratadine: Another second-generation antihistamine with similar properties.
This compound is unique in its specific use as an impurity standard and its distinct chemical structure, which includes an oxidized piperidine ring .
属性
IUPAC Name |
4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOUEGNOVHBNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429071-63-5 | |
| Record name | 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


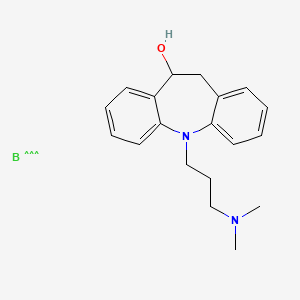
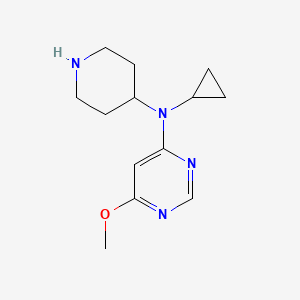
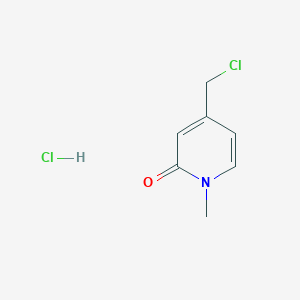
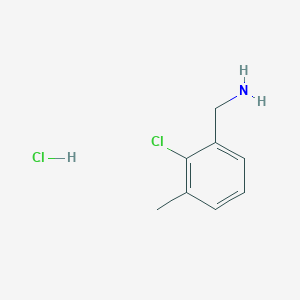
![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)
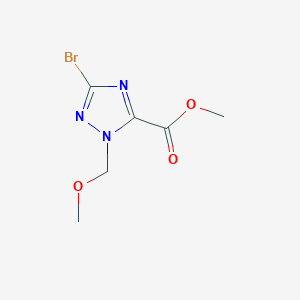

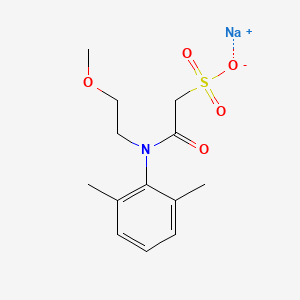
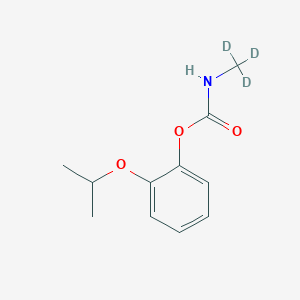
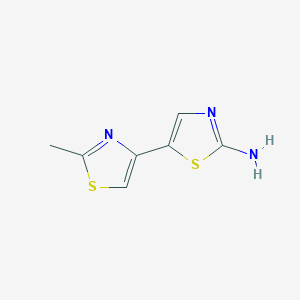
![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)
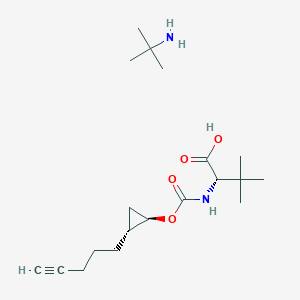
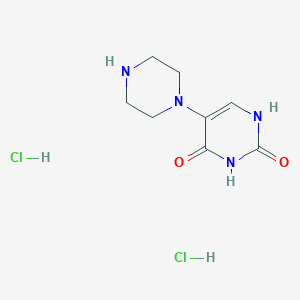
![3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435963.png)
